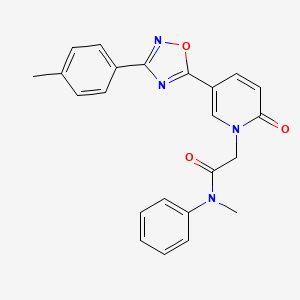

![molecular formula C23H17N3O4 B2356233 N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]-1,3-苯并二噁杂-5-甲酰胺 CAS No. 898455-06-6](/img/structure/B2356233.png)

N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]-1,3-苯并二噁杂-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide” is a compound that belongs to the quinazolinone class of heterocyclic compounds . Quinazolinones are known to exhibit a range of significant biological and pharmacological activities .

Synthesis Analysis

The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, which includes our compound of interest, was performed using a green chemistry approach, deep eutectic solvents, and microwaves . The synthesis involved a two-step reaction using choline chloride:urea deep eutectic solvent (DES) . The first step involved the conventional synthesis of benzoxazinone as an intermediate . Then, benzoxazinone reacted with corresponding amines in choline choline:urea deep eutectic solvent to furnish the desired compounds .Molecular Structure Analysis

The molecular formula of the compound is C17H15N3O2 . The compound has a molecular weight of 293.32 g/mol . The InChI string and Canonical SMILES for the compound are also available .Physical And Chemical Properties Analysis

The compound has a XLogP3 value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 61.8 Ų .科学研究应用

Synthesis and Characterization

The compound has been synthesized and characterized by various techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These methods provide insights into its chemical structure, functional groups, and potential reactivity.

Mechanochemical Synthesis

A green chemistry approach was employed to synthesize N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. The compound was mechanochemically prepared using a choline chloride-based deep eutectic solvent as a catalyst . This method offers an environmentally friendly alternative to traditional synthetic routes.

Anticonvulsant Properties

New derivatives of quinazolin-4(3H)-one have been evaluated for their anticonvulsant efficacy. Specifically, ((E)-3-(5-((sub-phenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives demonstrated excellent anticonvulsant activity and protection against MES convulsions . This suggests potential applications in treating epilepsy and related disorders.

Analgesic and Anti-Inflammatory Potential

Compound 2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide (5e) exhibited notable analgesic and anti-inflammatory properties . Further exploration of its mechanism of action and safety profile could lead to novel pain management strategies.

作用机制

Target of Action

It has been shown to exhibit potent antibacterial, antitubercular, and anti-hiv activities . This suggests that it may target enzymes or proteins essential to these pathogens.

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets, leading to inhibition or alteration of their normal function. This could result in the death of the pathogen or the halting of its replication .

Biochemical Pathways

Given its reported anti-hiv and antitubercular activities, it may interfere with the replication processes of these pathogens .

Pharmacokinetics

The compound is found to be soluble in chloroform, dimethyl sulfoxide, and dimethylformamide , which could influence its bioavailability and distribution.

Result of Action

The compound has shown promising antimicrobial, antitubercular, and anti-HIV activities . This suggests that its action results in the inhibition of these pathogens, potentially leading to their eradication from the host organism.

属性

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4/c1-14-24-19-8-3-2-7-18(19)23(28)26(14)17-6-4-5-16(12-17)25-22(27)15-9-10-20-21(11-15)30-13-29-20/h2-12H,13H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUNGDKUHFAUDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

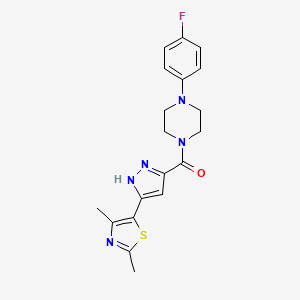

![(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide](/img/structure/B2356154.png)

![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)

![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)

![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)

![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2356163.png)

![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)

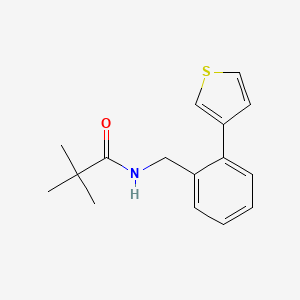

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)

![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)